3-Phenylpropyl cyclohexanepropionate
CAS No.: 85204-27-9
Cat. No.: VC18465919
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85204-27-9 |
|---|---|
| Molecular Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 3-phenylpropyl 3-cyclohexylpropanoate |
| Standard InChI | InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
| Standard InChI Key | VECOJECXTIMSPX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2 |
Introduction
Identification and Structural Characteristics
Chemical Identity
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IUPAC Name: 3-Phenylpropyl 3-cyclohexylpropanoate
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Molecular Formula:
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CAS Registry: 85204-27-9
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Synonyms:
Structural Features
The compound comprises a cyclohexane ring linked to a propionate ester group, which is further bonded to a 3-phenylpropyl chain. Key structural attributes include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 5.5 |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 20 |
| Complexity | 263 |
Synthesis and Manufacturing
Photoredox-Catalyzed Radical Addition
A modern synthesis method involves visible-light-driven radical chemistry:
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Reagents: Ester-stabilized phosphorus ylide, photoredox catalyst (e.g., Ru(bpy)₃²⁺).
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Mechanism: Generation of an (alkoxycarbonyl)methyl radical under light, which adds to alkenes to form elongated esters .
Classical Esterification
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Reactants: 3-Phenylpropanol + cyclohexanepropionic acid.
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Catalysts: -Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP.
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Conditions: Dichloromethane solvent, room temperature, 12–24 hours .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Photoredox | High atom economy | Requires specialized catalysts |
| Classical Esterification | Scalability | Longer reaction times |
Physicochemical Properties
Physical State and Stability
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State: Liquid at room temperature.
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Density: ~1.01 g/cm³ (analogous to 3-phenylpropyl acetate) .
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Boiling Point: Estimated 245°C (extrapolated from similar esters) .
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Solubility: Low water solubility (0.69 g/L), miscible with organic solvents (e.g., ethanol, dichloromethane) .
Spectroscopic Data
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NMR (¹H):
Applications
Flavor and Fragrance Industry
Pharmaceutical Prodrugs
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Utility: Enhances bioavailability of hydrophobic drugs via ester prodrug strategies .
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Example: Analogous to naproxen esters, which improve gastrointestinal tolerance .
Table 3: Regulatory Approvals
| Agency | Status | Use Case |
|---|---|---|
| FEMA | GRAS | Food flavoring |
| EINECS | Listed | Industrial applications |
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Recent Research and Innovations
Photoredox Synthesis Advancements
Crystal Structure Analysis
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Insights: Analogous compounds (e.g., 3-phenylpropyl cinnamate) exhibit monoclinic packing, influencing solubility .
Regulatory and Compliance Considerations
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